

Pralnacasan selectivity caspase inhibition profile

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Compound Focus: Pralnacasan

CAS No.: 192755-52-5

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Pralnacasan at a Glance

Feature	Description
Primary Target	Caspase-1 (ICE, Interleukin-1 β Converting Enzyme) [1] [2] [3]
Inhibition Mechanism	Reversible, active-site covalent modification [1] [3]
Drug Type	Peptidomimetic inhibitor / orally bioavailable prodrug [1] [3]
Therapeutic Application	Researched for Rheumatoid Arthritis, Osteoarthritis, and other inflammatory diseases [1] [2]
Clinical Status	Clinical trials terminated (preclinical efficacy in animal models, but liver toxicity in animal studies) [1]

Comparative Caspase Inhibitor Profiles

The following table places **Pralnacasan** in context with other caspase inhibitors that have reached clinical evaluation.

Inhibitor Name	Primary Target	Mechanism	Reported Selectivity	Clinical Status & Key Notes
Pralnacasan (VX-740)	Caspase-1 [1] [2] [3]	Reversible [1] [3]	Selective for caspase-1 [3]	Trials terminated due to liver toxicity in animal models [1].
VX-765 (Belnacasan)	Caspase-1 [4] [1] [3]	Reversible (prodrug for aldehyde VRT-043198) [1] [3]	Potent and selective for caspase-1 [4]	Clinical trials terminated due to liver toxicity [1].
Emricasan (IDN-6556)	Pan-caspase [1]	Irreversible [1]	Broad-spectrum (anti-apoptotic) [1]	Clinical development terminated; side effects with extended treatment [1].
ML132	Caspase-1 [4]	Covalent [4]	>1000-fold selective for caspase-1 over 9 other caspases [4]	A research probe, not a drug; demonstrates high potency (IC50 0.023 nM) [4].

Experimental Evidence & Protocols

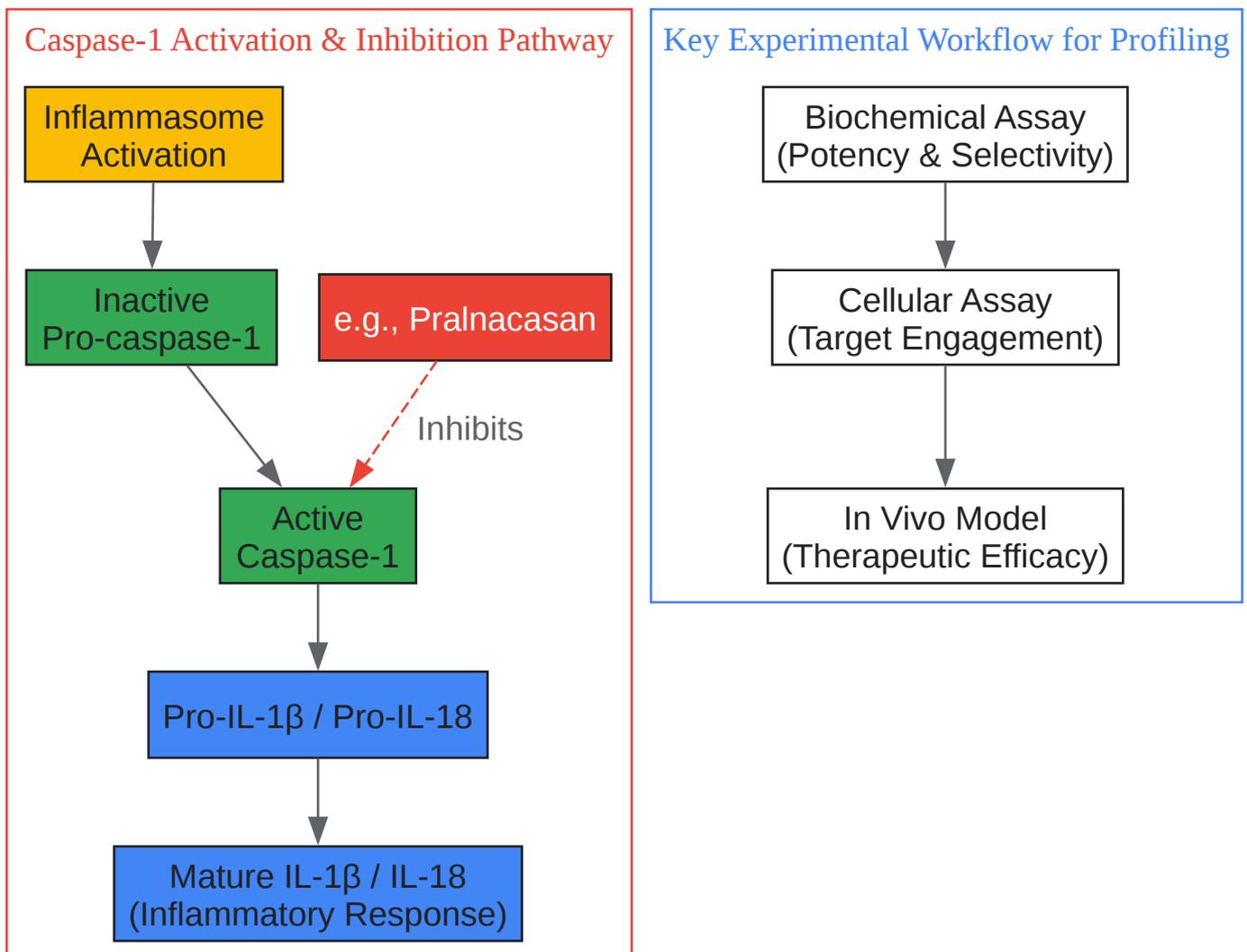
Understanding the experimental data behind these profiles is crucial for your comparison guide.

- Biochemical Caspase Inhibition Assay:** A standard method for determining inhibitor potency (IC50) and selectivity involves using purified caspase enzymes [4] [3]. The protocol typically includes incubating the enzyme with a titration series of the inhibitor, followed by addition of a fluorescently-labeled peptide substrate (e.g., Ac-WEHD-AFC for caspase-1) [4]. Enzyme activity is measured by tracking the increase in fluorescence as the substrate is cleaved. IC50 values are calculated from the concentration-response curves [4] [3].
- Cellular Target Engagement:** To confirm activity in a more complex biological system, cell-based assays are used. A common approach is to stimulate immune cells (like PBMCs or THP-1 cells) with an inflammasome activator (e.g., LPS + ATP) in the presence of the inhibitor [3]. Successful target engagement is demonstrated by a reduction in the levels of mature IL-1 β and IL-18 in the culture supernatant, measured via ELISA [5].

- **In Vivo Efficacy Models:** The therapeutic potential for inflammatory conditions is often validated in animal models. For instance, **Pralnacasan**'s efficacy was demonstrated in mouse models of osteoarthritis (both collagenase-induced and spontaneous), where oral administration significantly reduced histopathological joint damage scores and urinary biomarkers of collagen degradation [2].

Experimental Workflow and Caspase-1 Pathway

The diagram below visualizes the pathway of caspase-1 activation and a generalized workflow for profiling an inhibitor's activity.



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Key Insights for Researchers

- **Selectivity is Achievable:** The data confirms that high selectivity for caspase-1 over other caspases is a feasible goal in drug design, as demonstrated by **Pralnacasan**, VX-765, and the research probe ML132 [4] [3].
- **Clinical Hurdles are Significant:** Despite promising preclinical efficacy, the translation of caspase inhibitors like **Pralnacasan** and VX-765 into clinical use has been hampered by toxicity concerns, particularly hepatotoxicity, highlighting a critical challenge in the field [1].
- **Mechanism vs. Toxicity:** The term "covalent modifier" can raise concerns about off-target effects and toxicity. However, as shown by the reversible covalent inhibitors **Pralnacasan** and VX-765, this mechanism can be highly effective and selective, suggesting that toxicity may be compound-specific rather than mechanism-class-specific [3].

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